(S)-Piperidin-2-ylmethanol

Description

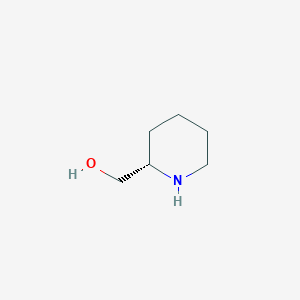

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-piperidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAYXGYYVXRDDW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426188 | |

| Record name | (S)-Piperidin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41373-39-1 | |

| Record name | (2S)-2-Piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41373-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Piperidin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2S)-piperidin-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Piperidin-2-ylmethanol: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (S)-Piperidin-2-ylmethanol, a valuable chiral building block in pharmaceutical research and development. The piperidine scaffold is a prevalent motif in a vast array of bioactive molecules and approved drugs, particularly those targeting the central nervous system. This document is intended to serve as a detailed resource for professionals engaged in medicinal chemistry, organic synthesis, and drug discovery.

It is important to note that while extensive data is available for the racemic mixture, piperidin-2-ylmethanol, specific experimental data for the enantiomerically pure (S)-form is limited in publicly available literature. Therefore, where specific data for the (S)-enantiomer is unavailable, data for the racemate is provided as a close approximation.

Chemical Structure and Identifiers

(S)-Piperidin-2-ylmethanol is a chiral organic compound featuring a piperidine ring substituted at the 2-position with a hydroxymethyl group.

-

IUPAC Name: (2S)-Piperidin-2-ylmethanol

-

Molecular Formula: C₆H₁₃NO

-

Molecular Weight: 115.18 g/mol

-

CAS Number: 41373-39-1

-

InChI: 1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m0/s1

-

InChIKey: PRAYXGYYVXRDDW-LURJTMIESA-N

-

SMILES: C1CCN--INVALID-LINK--CO

Physicochemical Properties

Quantitative data for the physical properties of (S)-Piperidin-2-ylmethanol are not extensively reported. The following table summarizes the available information, with data for the racemic mixture provided for reference.

| Property | Value | Notes |

| Physical Form | Colorless to yellow or green solid or liquid | For (S)-enantiomer |

| Melting Point | 68-70 °C | For racemic 2-Piperidinemethanol[1] |

| Boiling Point | 100-102 °C at 6 mmHg | For racemic 2-Piperidinemethanol[1] |

| Density | Not available | Data for the parent compound, piperidine, is approximately 0.862 g/mL. |

| Solubility | Not quantitatively determined | Expected to be soluble in water and polar organic solvents. |

| Storage Temperature | 2-8 °C, under inert atmosphere, in the dark | For (S)-enantiomer |

Synthesis of (S)-Piperidin-2-ylmethanol

A common and effective method for the synthesis of enantiomerically pure (S)-Piperidin-2-ylmethanol is the reduction of the corresponding carboxylic acid, (S)-pipecolinic acid (also known as L-pipecolinic acid), or its esters. Alternatively, a deprotection strategy from a suitable N-protected precursor can be employed. Below is a detailed experimental protocol adapted from a procedure for the synthesis of the (R)-enantiomer via debenzylation.

Protocol: Synthesis of (S)-Piperidin-2-ylmethanol via Debenzylation

This protocol is adapted from the synthesis of (R)-piperidin-2-ylmethanol and is applicable to the (S)-enantiomer starting from the corresponding (S)-precursor.[2]

Materials:

-

(2S)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester

-

10 wt% Palladium on activated carbon (Pd/C)

-

Ethyl acetate

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

To a solution of (2S)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester in ethyl acetate, add 10 wt% Pd/C.

-

Stir the suspension vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (S)-piperidin-2-ylmethanol.

-

The crude product can be purified by distillation if necessary.

Synthesis of (S)-Piperidin-2-ylmethanol via Debenzylation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. Expected characteristic peaks include a broad O-H stretch (around 3300 cm⁻¹), N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and C-O stretch (around 1050 cm⁻¹).

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The mass spectrum of the racemic 2-piperidinemethanol shows a molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of the compound. A prominent fragment is typically observed at m/z 84, resulting from the loss of the hydroxymethyl group.[3]

General Experimental Workflow.

Applications in Drug Development

The piperidine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including its ability to form hydrogen bonds and its conformational flexibility, which allow for optimal interactions with biological targets.[2][4] (S)-Piperidin-2-ylmethanol, as a chiral building block, offers several advantages in drug design:

-

Introduction of Chirality: The stereocenter at the 2-position allows for the synthesis of enantiomerically pure compounds, which is crucial for improving therapeutic efficacy and reducing off-target side effects.

-

Versatile Functional Handle: The primary alcohol and the secondary amine provide two points for further chemical modification, enabling the construction of diverse chemical libraries for screening and lead optimization.[2]

-

Scaffold for CNS-active Agents: Substituted piperidines are key components in many drugs targeting the central nervous system.[2]

References

Spectroscopic Profile of (S)-Piperidin-2-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Piperidin-2-ylmethanol, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a critical resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-Piperidin-2-ylmethanol. It is important to note that while the mass spectrometry data is for the racemic mixture (2-Piperidinemethanol), it is expected to be identical for the (S)-enantiomer. The NMR and IR data are predicted based on the analysis of closely related compounds and spectral databases, providing a reliable reference for characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~3.55 - 3.45 | m | 1H | H-2 |

| ~3.40 - 3.30 | dd | 1H | -CH₂OH (diastereotopic H) |

| ~3.15 - 3.05 | dd | 1H | -CH₂OH (diastereotopic H) |

| ~3.00 - 2.90 | dt | 1H | H-6 (equatorial) |

| ~2.60 - 2.50 | td | 1H | H-6 (axial) |

| ~2.0 (broad s) | 2H | -NH, -OH | |

| ~1.80 - 1.20 | m | 6H | H-3, H-4, H-5 |

Solvent: CDCl₃. Predicted based on spectral data of similar piperidine derivatives.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~66.0 | -CH₂OH |

| ~58.0 | C-2 |

| ~46.5 | C-6 |

| ~26.5 | C-3 |

| ~25.0 | C-5 |

| ~24.5 | C-4 |

Solvent: CDCl₃. Predicted based on spectral data of similar piperidine derivatives.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H, N-H stretching |

| 2930 - 2850 | Strong | C-H stretching (aliphatic) |

| 1450 - 1430 | Medium | C-H bending |

| 1100 - 1000 | Strong | C-O stretching |

Predicted based on characteristic group frequencies.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 115 | 5 | [M]⁺ (Molecular Ion) |

| 84 | 100 | [M - CH₂OH]⁺ |

| 56 | 20 | [C₄H₈]⁺ |

| 44 | 30 | [C₂H₆N]⁺ |

Source: NIST Mass Spectrometry Data Center (for 2-Piperidinemethanol). Ionization: Electron Ionization (EI).[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory techniques and can be adapted for specific instrumentation and sample requirements.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of (S)-Piperidin-2-ylmethanol is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and integration of the signals to determine chemical shifts, multiplicities, and coupling constants.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of (S)-Piperidin-2-ylmethanol is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the molten compound can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates if the compound is a low-melting solid or a liquid at room temperature.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) is injected into the GC.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating the mass spectrum.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structural elucidation.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationships in the spectroscopic elucidation of (S)-Piperidin-2-ylmethanol's structure.

References

A Technical Guide to the Discovery and Synthesis of Piperidine-Containing Drugs

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," its prevalence in a vast number of natural products and FDA-approved pharmaceuticals underscores its significance in drug design.[1][2][3][4] The three-dimensional, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[1] This structural feature, combined with its favorable physicochemical properties, enhances "druggability" by improving metabolic stability, facilitating transport across biological membranes, and optimizing pharmacokinetic profiles while often reducing toxicity.[5]

This technical guide provides an in-depth exploration of the discovery and synthesis of piperidine-containing drugs, covering key synthetic methodologies, detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and the signaling pathways these compounds modulate.

Core Synthetic Methodologies

The construction of the piperidine core is a fundamental challenge in organic synthesis. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic asymmetric transformations that provide precise control over stereochemistry.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[1] This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, often requiring a metal catalyst.

-

Catalysts: A range of heterogeneous and homogeneous catalysts are effective, including those based on palladium, platinum, rhodium, ruthenium, nickel, and cobalt.[2][6][7] The choice of catalyst can influence the reaction conditions (temperature and pressure) and the stereoselectivity for substituted pyridines.[2] For instance, heterogeneous cobalt and nickel catalysts have been developed for acid-free hydrogenation with high yields and selectivity.[2]

-

Recent Advances: Modern methods focus on achieving high chemoselectivity, allowing for the reduction of the pyridine ring in the presence of other sensitive functional groups.[2] For example, palladium(0)-catalyzed systems have been used in one-pot Suzuki-Miyaura/hydrogenation reactions to synthesize complex piperidine derivatives like the precursor to Donepezil, a drug used for Alzheimer's disease.[2]

Asymmetric Synthesis and Organocatalysis

Given that the biological activity of piperidine derivatives is often dependent on their stereochemistry, asymmetric synthesis is of paramount importance.[8]

-

Organocatalysis: Organocatalytic domino reactions, particularly those employing small chiral organic molecules like L-proline, provide an efficient route to enantiomerically enriched piperidines.[9][10] A key example is the biomimetic asymmetric Mannich reaction, where L-proline catalyzes the addition of a ketone to a cyclic imine (Δ¹-piperideine), mimicking natural alkaloid biosynthesis.[9][10]

-

Transition Metal Catalysis: Chiral transition metal complexes, especially those of rhodium, are powerful tools for asymmetric synthesis. Methods include the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate, which assembles the piperidine scaffold with high enantioselectivity.[11] Another significant advancement is the Rh-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with pyridine derivatives to form 3-substituted tetrahydropyridines, key precursors to drugs like Niraparib.[12]

-

Chemo-enzymatic Methods: Combining the selectivity of enzymes with the efficiency of chemical catalysis offers a powerful hybrid approach. For instance, transaminases can be used to generate a reactive cyclic imine intermediate in situ, which then undergoes an organocatalyzed Mannich reaction.[10] This strategy leverages the high selectivity of enzymes under mild conditions.[8][10]

Intramolecular Cyclization Reactions

Building the piperidine ring from acyclic precursors via intramolecular cyclization is a versatile strategy.

-

Intramolecular aza-Michael Reaction (IMAMR): This reaction involves the cyclization of N-tethered alkenes and is a powerful method for creating substituted piperidines. Organocatalysts can be used to achieve high enantioselectivity in these transformations.[13]

-

Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes or through C-H amination provides another route to the piperidine core.[2][13] These methods often utilize metal catalysts (e.g., cobalt or copper) or electrolysis to generate the necessary radical intermediates.[2][13]

Modern Modular and Efficient Approaches

Recent innovations aim to streamline the synthesis of complex piperidines.

-

Biocatalytic C-H Oxidation and Cross-Coupling: A novel two-stage process combines the selectivity of enzymes with modern cross-coupling chemistry. The first step uses an enzyme for biocatalytic carbon-hydrogen oxidation to selectively install a hydroxyl group on the piperidine ring. The second step employs nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds, creating a modular and efficient way to build complex molecules without the need for protecting groups or expensive precious metal catalysts.[14]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions like the cyclocondensation of 1,5-dichloropentane with primary amines.[15] This approach aligns with the principles of green chemistry by often using water as a solvent.[15]

Quantitative Data Summary

Quantitative data is essential for comparing the efficacy of different synthetic methods and for understanding the structure-activity relationships of piperidine-containing drugs.

Table 1: Comparison of Selected Synthetic Methods for Piperidine Derivatives

| Method | Catalyst/Reagent | Substrates | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Organocatalytic Mannich Reaction | (l)-proline (20 mol %) | Δ¹-piperideine, Acetone | PhCN, rt | Good | 97% | [9] |

| Rh-Catalyzed [2+2+2] Cycloaddition | [Rh(I)]-complex | Alkenyl isocyanate, Alkyne | Toluene, 70°C | Good | High | [11] |

| Rh-Catalyzed Asymmetric Reductive Heck | [Rh(COD)Cl]₂, Chiral Diene Ligand | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | Toluene/THF/H₂O, 70°C, 20h | High | Excellent | [8][12] |

| Microwave-Assisted Cyclocondensation | K₂CO₃ | 1,5-dichloropentane, Primary amine | H₂O, 150°C, 10-20 min | Good-Excellent | N/A | [15] |

| Heterogeneous Catalytic Hydrogenation | Nickel Silicide | Substituted Pyridine | Dioxane, 150°C, H₂ (50 bar) | >99% | N/A | [2] |

Table 2: Biological Activity of Selected Piperidine-Containing Compounds

| Compound/Series | Molecular Target / Cell Line | Key Structural Features | IC₅₀ / Kᵢ | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 Kinase | Furan-pyrazole moiety on piperidine | 0.02 - 5.3 µM | [3][16] |

| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian Cancer) | Furan-pyrazole moiety on piperidine | 0.1 - 15.8 µM | [3][16] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-... (Comp. 1) | Sigma-1 Receptor (S1R) | Benzylpiperidine & Phenylpiperazine | Kᵢ = 3.2 nM | [17] |

| Haloperidol (Reference) | Sigma-1 Receptor (S1R) | Fluorophenyl-piperidinol | Kᵢ = 2.6 nM | [17] |

| Piperidine Derivative (Comp. 5) | Histamine H₃ Receptor (hH₃R) | Piperidine core | Kᵢ = 7.70 nM | [18] |

| Piperidine Derivative (Comp. 5) | Sigma-1 Receptor (S1R) | Piperidine core | Kᵢ = 3.64 nM | [18] |

| Piperazine Derivative (Comp. 4) | Sigma-1 Receptor (S1R) | Piperazine core (bioisostere) | Kᵢ = 1531 nM | [18] |

| Donepezil | Acetylcholinesterase (AChE) | N-benzylpiperidine moiety | - | [19] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for drug development. The following are representative procedures for key synthetic transformations.

Protocol: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines

This protocol is adapted from a general method for organocatalytic domino reactions.[8]

-

Materials: Chiral organocatalyst (e.g., a diarylprolinol silyl ether), 1,3-dicarbonyl compound, β-nitroolefin, aldimine, anhydrous dichloromethane (CH₂Cl₂), silica gel for chromatography.

-

Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (typically 10-20 mol%).

-

Reagent Addition: Add the 1,3-dicarbonyl compound (1.0 equiv), the β-nitroolefin (1.0 equiv), and the aldimine (2.0 equiv).

-

Solvent and Reaction: Add anhydrous CH₂Cl₂ and cool the mixture to the specified temperature (e.g., -25 °C). Stir the reaction at this temperature for the required time (typically 1.5 to 4 days), monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired polysubstituted tetrahydropyridine product.

Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol describes a method for the enantioselective synthesis of 3-substituted tetrahydropyridines.[8]

-

Catalyst Pre-formation: In a glovebox, to a vial add [Rh(COD)Cl]₂ (1.0 equiv), a chiral diene ligand (2.2 equiv), and anhydrous tetrahydrofuran (THF). Stir the mixture for 30 minutes at room temperature.

-

Reaction Setup: To a separate oven-dried reaction vessel, add the phenyl pyridine-1(2H)-carboxylate substrate (1.0 equiv), the arylboronic acid (3.0 equiv), and the pre-formed catalyst solution.

-

Reagent Addition: Add toluene, THF, and water in a 1:1:1 ratio. Add an aqueous solution of cesium hydroxide (CsOH) (2.0 equiv).

-

Reaction: Stir the reaction mixture vigorously at 70 °C for 20 hours.

-

Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol: Microwave-Assisted Synthesis of N-Substituted Piperidines

This protocol details a rapid and efficient synthesis of the piperidine ring.[15]

-

Materials: 1,5-dichloropentane, a primary amine, potassium carbonate (K₂CO₃), deionized water, diethyl ether.

-

Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add deionized water (2 mL) to the reaction vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.

-

Workup: After the reaction is complete, cool the vessel to room temperature and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine. Further purification can be performed by column chromatography if necessary.

Mandatory Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex synthetic strategies and biological mechanisms.

Caption: General experimental workflow for stereoselective piperidine synthesis.[8]

Caption: Organocatalytic cycle for the asymmetric synthesis of 2-substituted piperidines.[9][10]

Caption: Inhibition of the PI3K/Akt signaling pathway by the piperidine alkaloid Solenopsin.[8]

Pharmacological Significance and Structure-Activity Relationships

The piperidine scaffold is found in drugs across more than twenty therapeutic classes, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][5][20]

-

Anticancer Activity: Piperidine derivatives can inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt and NF-κB pathways.[8][19][21] For example, the fire ant venom alkaloid Solenopsin inhibits PI3K/Akt signaling, which is crucial for cancer cell growth and survival.[8] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents are critical. For instance, in a series of furan-pyrazole piperidine derivatives, the furan-pyrazole moiety was identified as essential for potent inhibition of the Akt1 kinase.[3][16]

-

CNS Activity: Many CNS-active drugs, such as the antipsychotic Haloperidol, the ADHD medication Methylphenidate, and the potent analgesic Fentanyl, feature a piperidine ring.[22][23] The piperidine moiety often serves as a key pharmacophoric element that interacts with receptors like the sigma-1 (S1R) and dopamine receptors.[17][18] SAR studies reveal that the basic nitrogen of the piperidine is often crucial for forming a salt bridge with acidic residues (e.g., Asp or Glu) in the receptor binding pocket.

-

Bioisosteric Replacement: In drug design, bioisosteric replacement is a strategy to modify a lead compound to improve its properties.[24] The piperidine ring can be replaced by other cyclic scaffolds to fine-tune solubility, metabolic stability, or receptor affinity. For example, replacing a piperidine with a piperazine can dramatically alter sigma receptor affinity, demonstrating the subtle structural changes that impact biological activity.[18] Other bioisosteres include spirocycles, which can improve metabolic stability by modifying the positions adjacent to the nitrogen atom.[5][25]

Caption: Logical relationship of a piperidine ligand binding to the Sigma-1 Receptor (S1R).[17]

Conclusion

The piperidine scaffold remains an exceptionally valuable and versatile tool in drug discovery. Its unique structural and physicochemical properties have cemented its role in a multitude of successful therapeutics. The evolution of synthetic chemistry has provided increasingly powerful and sophisticated methods for the construction of piperidine derivatives, with a strong emphasis on efficiency, modularity, and stereocontrol. Modern strategies, including asymmetric organocatalysis, transition-metal catalysis, and innovative modular approaches, now allow for the creation of previously inaccessible chemical space.

Future research will likely focus on the continued development of green and sustainable synthetic methods, the exploration of novel piperidine bioisosteres to further optimize drug properties, and the integration of computational modeling and machine learning to accelerate the design and discovery of the next generation of piperidine-containing drugs.[14][16][17] This enduring scaffold is poised to remain at the forefront of medicinal chemistry for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Piperidine synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. mdpi.com [mdpi.com]

- 14. news-medical.net [news-medical.net]

- 15. benchchem.com [benchchem.com]

- 16. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Piperidine - Wikipedia [en.wikipedia.org]

- 23. Fentanyl - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. enamine.net [enamine.net]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent and versatile building blocks in the realm of medicinal chemistry. Its ubiquitous presence in a vast array of FDA-approved drugs, spanning a wide spectrum of therapeutic areas, underscores its profound impact on drug discovery and development. This technical guide provides a comprehensive overview of the pivotal role of piperidine scaffolds, delving into their physicochemical properties, synthetic methodologies, and their influence on the biological activity of therapeutic agents. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and drug development workflows are presented to serve as a valuable resource for professionals in the field.

Physicochemical Properties: Fine-Tuning for Drug-Likeness

The piperidine ring's success in drug design can be largely attributed to its favorable physicochemical properties. As a saturated heterocycle, it imparts a three-dimensional character to molecules, which can enhance binding to biological targets. The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, facilitating crucial interactions with proteins.[1] Furthermore, the piperidine moiety can influence a drug's lipophilicity and aqueous solubility, key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The introduction of chiral centers within the piperidine scaffold can significantly modulate a molecule's physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic properties, and even reduce toxicity.[2][3] The conformational flexibility of the piperidine ring allows it to adopt various shapes to fit into the binding pockets of molecular targets.[1]

Quantitative physicochemical data for a selection of prominent piperidine-containing drugs are summarized in the table below, offering a comparative look at how this scaffold contributes to the properties of diverse therapeutic agents.

| Drug | Therapeutic Class | Molecular Weight ( g/mol ) | pKa | logP | Aqueous Solubility |

| Haloperidol | Antipsychotic | 375.9 | 8.3 | 4.3 | Sparingly soluble |

| Risperidone | Antipsychotic | 410.5 | 8.2 | 3.1 | Slightly soluble |

| Donepezil | Acetylcholinesterase Inhibitor | 379.5 | 9.08[4] | 4.7[4] | Soluble[1] |

| Methylphenidate | CNS Stimulant | 233.31 | 8.9[5] | 0.20 (at pH 7.2)[5] | 1255 mg/L[5] |

| Fexofenadine | Antihistamine | 501.7 | - | - | Slightly soluble[6] |

| Paroxetine | Antidepressant (SSRI) | 329.4 | 9.9 | 3.95 | 5.4 mg/mL[7][8][9] |

| Minoxidil | Vasodilator | 209.25 | 4.61[2] | 1.2[10] | 2.2 mg/mL[2] |

Synthesis of Piperidine-Containing Scaffolds: Building the Core

The construction of piperidine rings and their derivatives is a well-established area of organic synthesis, with numerous methods available to medicinal chemists. A common and efficient route involves the catalytic hydrogenation of pyridine precursors.[11] Other strategies include intramolecular and intermolecular cyclization reactions, multicomponent reactions, and the modification of existing piperidine rings.[11]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and characterization of piperidine-containing compounds.

Protocol 1: General Synthesis of N-Substituted Piperidines via Microwave-Assisted Cyclocondensation

This protocol describes a one-pot synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine under microwave irradiation, a method noted for its efficiency and adherence to green chemistry principles.[3]

-

Reaction Setup: In a microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[3]

-

Solvent Addition: Add 2 mL of deionized water to the reaction vessel.[3]

-

Microwave Irradiation: Seal the vessel and irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up and Extraction: After cooling, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).[3]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.[3]

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[3]

Protocol 2: Synthesis of a Haloperidol Precursor

This protocol outlines the alkylation of a piperidine derivative, a key step in the synthesis of the antipsychotic drug haloperidol.[1]

-

Reaction Setup: Dissolve haloperidol in chloroform.[1]

-

Alkylation: Add the desired benzyl halide to the solution.[1]

-

Reflux: Heat the reaction mixture under reflux.[1]

-

Characterization: The resulting quaternary ammonium salt derivatives of haloperidol can be characterized by melting point determination, infrared (IR) spectroscopy, and 1H NMR spectroscopy.[1]

Protocol 3: Synthesis of Donepezil Precursors

This protocol describes an eco-friendly, ultrasound-assisted condensation for the synthesis of donepezil precursors.[7]

-

Reaction: The synthesis involves an aldol condensation/dehydration reaction between an indanone moiety and an N-benzyl piperidine-4-carboxaldehyde.[7]

-

Energy Source: The use of ultrasound as an alternative energy source can improve yields, regioselectivity, and reaction rates while reducing waste.[7]

Protocol 4: Characterization of Piperidine Derivatives

Thorough characterization is crucial to confirm the structure and purity of synthesized piperidine compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

-

¹H NMR: Acquire the proton NMR spectrum to determine the number and connectivity of protons. Signals for the piperidine ring typically appear in the δ 1.0-4.0 ppm range.[2]

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to determine the number of unique carbon environments.

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used to determine the purity of the synthesized compound and to isolate impurities for characterization.[12] The choice of column, mobile phase, and detector depends on the specific properties of the analyte.

-

The Role of Piperidine Scaffolds in Drug Action: Modulating Biological Pathways

The versatility of the piperidine scaffold is evident in the wide range of biological targets that piperidine-containing drugs modulate. They are found in drugs targeting the central nervous system (CNS), cardiovascular diseases, infectious diseases, and cancer.[5][]

Signaling Pathways Modulated by Piperidine Derivatives

The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by drugs containing the piperidine scaffold.

Many antipsychotic drugs containing a piperidine scaffold, such as haloperidol and risperidone, act as antagonists at dopamine D2 receptors, thereby modulating dopaminergic neurotransmission.[14][15]

Selective Serotonin Reuptake Inhibitors (SSRIs) like paroxetine, which features a piperidine ring, block the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[2][3]

Many potent opioid analgesics, such as fentanyl and its analogs, incorporate a piperidine core structure that is crucial for their interaction with opioid receptors.[11]

The Piperidine Scaffold in the Drug Discovery and Development Workflow

The journey of a piperidine-containing compound from a laboratory curiosity to a marketed drug follows a rigorous and multi-stage process. The inherent "drug-like" qualities of the piperidine scaffold often make it an attractive starting point for drug discovery campaigns.

General Drug Discovery and Development Workflow

The following diagram illustrates the typical phases of the drug discovery and development pipeline.

This workflow outlines the progression from identifying a biological target to gaining regulatory approval for a new drug.[1][][16][17][18]

ADME Testing Workflow in Drug Discovery

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for successful drug development. In vitro ADME testing helps to identify and eliminate drug candidates with unfavorable pharmacokinetic profiles early in the discovery process.[4][10][12]

This workflow highlights some of the key in vitro assays used to evaluate the ADME properties of drug candidates.[4][10][12]

Conclusion

The piperidine scaffold continues to be an exceptionally valuable and enduring structural motif in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide array of biological targets have solidified its position as a privileged scaffold in drug discovery. A thorough understanding of its structure-activity relationships, synthetic methodologies, and influence on ADME properties is indispensable for the rational design of novel and effective therapeutic agents. As medicinal chemistry continues to evolve, the versatile piperidine ring is certain to remain a central element in the development of the next generation of medicines.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Minoxidil - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methylphenidate | C14H19NO2 | CID 4158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Donepezil Hydrochloride | 120011-70-3 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 14. Methylphenidate hydrochloride | 298-59-9 [chemicalbook.com]

- 15. saliuspharma.com [saliuspharma.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Fexofenadine - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safe Handling of (S)-Piperidin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for (S)-Piperidin-2-ylmethanol, a valuable chiral building block in pharmaceutical research and development. Due to the limited specific toxicological data for this compound, this guide extrapolates information from its parent compound, piperidine, and general principles of handling hazardous laboratory chemicals. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

(S)-Piperidin-2-ylmethanol is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and potential for irritation. Based on data from similar compounds and safety data sheets, the following hazard classifications are pertinent.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictogram:

-

GHS07: Exclamation Mark[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of (S)-Piperidin-2-ylmethanol is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 41373-39-1 | [1] |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | Colorless to yellow or green solid or liquid | [1] |

| Boiling Point | 98-102 °C at 1.0 Torr | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |

Toxicological Data

| Metric | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 400 mg/kg | [3] |

| LD50 | Mouse | Oral | 30 mg/kg | [3] |

| LD50 | Rabbit | Skin | 276 mg/kg | [3] |

| LC50 | Mouse | Inhalation | 6000 mg/m³ / 2h | [4] |

Occupational Exposure Limits

There are no specific occupational exposure limits established for (S)-Piperidin-2-ylmethanol. However, the exposure limits for piperidine provide a useful guideline for controlling workplace exposure.

| Agency | Limit | Value |

| WorkSafeBC | TWA | 1 ppm[5] |

| New Zealand WES | TWA | 1 ppm (3.5 mg/m³) |

| UK WELs | TWA | 1 ppm (3.5 mg/m³) |

| Australia | TWA | 1 ppm (3.5 mg/m³)[6] |

TWA: Time-Weighted Average

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A risk-based approach should be used to select appropriate PPE. The following diagram illustrates the logical selection of PPE for handling (S)-Piperidin-2-ylmethanol.

General Laboratory Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling (S)-Piperidin-2-ylmethanol in a laboratory setting. This workflow is based on general safe laboratory practices for hazardous chemicals.[7][8][9][10][11]

Storage and Incompatibility

(S)-Piperidin-2-ylmethanol should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] It is incompatible with:

-

Strong oxidizing agents

-

Strong acids

-

Acid chlorides

-

Acid anhydrides

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

-

Spill:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Disposal Considerations

All waste materials containing (S)-Piperidin-2-ylmethanol must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion

While (S)-Piperidin-2-ylmethanol is a valuable reagent, it poses significant health hazards if not handled correctly. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can minimize their risk of exposure and ensure a safe working environment. A thorough understanding of the hazards and strict adherence to safety protocols are paramount when working with this and any other hazardous chemical.

References

- 1. (S)-Piperidin-2-ylmethanol | 41373-39-1 [sigmaaldrich.com]

- 2. (R)-Piperidin-2-ylMethanol | 3197-44-2 [amp.chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. peptide.com [peptide.com]

- 5. E-Limit [elimit.online.worksafebc.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 9. gz-supplies.com [gz-supplies.com]

- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 11. thesafetygeek.com [thesafetygeek.com]

(S)-Piperidin-2-ylmethanol: A Technical Guide to Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Piperidin-2-ylmethanol, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document details its commercial availability from various suppliers, provides an experimental protocol for its enantioselective preparation, and outlines key analytical methods for its characterization.

Commercial Availability and Suppliers

(S)-Piperidin-2-ylmethanol is commercially available from a range of chemical suppliers, primarily for research and development purposes. The compound is offered in various purities and quantities, and is also available as its hydrochloride salt. Below is a summary of representative suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Ambeed (via Sigma-Aldrich) | (S)-Piperidin-2-ylmethanol | 41373-39-1 | 97% | Custom |

| BLD Pharm | (S)-Piperidin-2-ylmethanol hydrochloride | 459834-03-8 | N/A | Inquire |

| ChemScene | (S)-(1-Methylpiperidin-2-yl)methanol | 136030-04-1 | 98.80% (GC) | Inquire |

Note: The availability and specifications of chemical products can change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

The enantioselective synthesis of (S)-Piperidin-2-ylmethanol can be achieved through the resolution of a racemic mixture of 2-piperidinemethanol. The following protocol is based on a classical resolution method using a chiral resolving agent.

Enantioselective Preparation of (S)-Piperidin-2-ylmethanol via Resolution

This procedure details the resolution of racemic 2-piperidinemethanol using a chiral acid to selectively crystallize one enantiomer.

Materials:

-

Racemic 2-piperidinemethanol

-

N-acetyl-L-leucine (resolving agent)

-

Polar, aprotic organic solvent (e.g., Tetrahydrofuran - THF)

-

Aliphatic alcohol (e.g., Methanol, Ethanol)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Salt Formation: Dissolve the racemic mixture of 2-piperidinemethanol in a minimal amount of a polar, aprotic organic solvent such as THF. In a separate flask, dissolve an equimolar amount of the resolving agent, N-acetyl-L-leucine, in an aliphatic alcohol like methanol or ethanol.

-

Crystallization: Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring. The diastereomeric salt of (S)-Piperidin-2-ylmethanol with N-acetyl-L-leucine should preferentially crystallize. Allow the mixture to stand, possibly with cooling, to maximize crystal formation.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of the cold aliphatic alcohol to remove impurities.

-

Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and basify the solution with a sodium hydroxide solution to a pH greater than 10. This will deprotonate the piperidine nitrogen and liberate the free (S)-Piperidin-2-ylmethanol.

-

Extraction: Extract the aqueous solution multiple times with dichloromethane.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-Piperidin-2-ylmethanol.

-

Purity Assessment: The enantiomeric excess (ee) of the product should be determined using a suitable analytical method such as chiral HPLC or GC.

Analytical Methods

Accurate characterization of (S)-Piperidin-2-ylmethanol is crucial for its application in synthesis. The following are key analytical techniques for assessing its identity, purity, and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

-

¹H NMR (Proton NMR): The spectrum will show characteristic signals for the protons on the piperidine ring and the hydroxymethyl group. The chemical shifts and coupling patterns will be consistent with the expected structure.

-

¹³C NMR (Carbon NMR): The spectrum will display distinct signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound. Electron ionization (EI) mass spectrometry of 2-piperidinemethanol typically shows a molecular ion peak corresponding to its molecular weight.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for determining the enantiomeric purity of (S)-Piperidin-2-ylmethanol.[2]

General Protocol:

-

Column: A chiral stationary phase (CSP) column is used. Common choices include polysaccharide-based columns.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition will need to be optimized for baseline separation of the enantiomers.

-

Detection: UV detection is commonly used.

-

Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Synthesis and Resolution Workflow

The following diagram illustrates the general workflow for obtaining enantiomerically enriched (S)-Piperidin-2-ylmethanol through chiral resolution.

Caption: Workflow for the resolution of (S)-Piperidin-2-ylmethanol.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-Piperidin-2-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperidin-2-ylmethanol hydrochloride is a chiral organic compound belonging to the piperidine class of heterocycles. The piperidine ring is a prevalent structural motif in a wide array of pharmaceuticals and biologically active compounds, valued for its ability to confer desirable pharmacokinetic properties. As the hydrochloride salt of the (S)-enantiomer of 2-piperidinemethanol, this compound is of significant interest in medicinal chemistry and drug discovery as a versatile chiral building block for the synthesis of more complex molecules. Its stereochemistry and functional groups—a secondary amine, a primary alcohol, and its salt form—dictate its chemical reactivity, solubility, and biological interactions.

This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-Piperidin-2-ylmethanol hydrochloride. Where specific experimental data is not publicly available, this guide furnishes detailed, generalized experimental protocols for their determination, enabling researchers to conduct their own analyses.

Physicochemical Data

The following tables summarize the available and predicted physicochemical properties of (S)-Piperidin-2-ylmethanol hydrochloride.

General Properties

| Property | Value | Source |

| Chemical Name | (S)-Piperidin-2-ylmethanol hydrochloride | N/A |

| Synonyms | (2S)-2-Piperidinylmethanol hydrochloride | N/A |

| CAS Number | 459834-03-8 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

Quantitative Physicochemical Data

| Property | Value | Notes |

| Melting Point | 130-132 °C | Experimental value. |

| Boiling Point | Not available | As a salt, it is likely to decompose at high temperatures rather than boil. |

| Solubility | Not available | Expected to be soluble in water and lower alcohols. Qualitative and quantitative determination protocols are provided below. |

| pKa | Not available | The piperidine nitrogen is basic. A protocol for pKa determination by potentiometric titration is provided below. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of (S)-Piperidin-2-ylmethanol hydrochloride.

Melting Point Determination

Methodology: Capillary Melting Point Method

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

A small, finely powdered sample of (S)-Piperidin-2-ylmethanol hydrochloride is loaded into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10°C/minute) for a preliminary determination.

-

For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/minute.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

Solubility Profile Determination

Methodology: Shake-Flask Method

-

Apparatus: Vials with screw caps, analytical balance, orbital shaker, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV or GC-MS).

-

Procedure:

-

An excess amount of (S)-Piperidin-2-ylmethanol hydrochloride is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, dichloromethane, acetone).

-

The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the vials are left undisturbed to allow any undissolved solid to settle.

-

Aliquots of the supernatant are carefully removed and filtered to separate the saturated solution from the excess solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. The solubility is then expressed in units such as mg/mL or mol/L.

-

pKa Determination

Methodology: Potentiometric Titration

-

Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer.

-

Procedure:

-

A known quantity of (S)-Piperidin-2-ylmethanol hydrochloride is dissolved in a specified volume of deionized water.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

-

Spectroscopic Analysis

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) or another suitable internal standard is added for chemical shift referencing.

-

¹H NMR Spectroscopy: Provides information on the proton environment in the molecule. Expected signals would correspond to the protons on the piperidine ring, the hydroxymethyl group, and the amine proton.

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton. Expected signals would correspond to the five distinct carbons of the piperidine ring and the carbon of the hydroxymethyl group.

-

Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or as a mull in Nujol.

-

Expected Absorptions: Characteristic peaks would be expected for O-H stretching (alcohol), N-H stretching (secondary amine salt), C-H stretching (alkane), and C-O stretching (alcohol).

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar, non-volatile compound.

-

Expected Ion: In positive ion mode, the expected molecular ion would correspond to the protonated form of the free base, [C₆H₁₃NO + H]⁺, with an m/z of approximately 116.1.

Synthesis Workflow

Caption: A generalized synthetic workflow for (S)-Piperidin-2-ylmethanol hydrochloride.

Logical Relationship Diagram for Physicochemical Characterization

The following diagram illustrates the logical flow of experiments to fully characterize the physicochemical properties of (S)-Piperidin-2-ylmethanol hydrochloride.

Caption: Logical workflow for the physicochemical characterization of the compound.

Conclusion

References

Introduction to chiral auxiliaries in asymmetric synthesis

An In-depth Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Stereocontrol

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is a foundational concept in modern organic chemistry and drug development.[1] The stereochemical identity of a molecule can dramatically influence its pharmacological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicities.[1] One of the most robust and historically significant strategies for achieving high levels of stereocontrol is the use of chiral auxiliaries.[1][2]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[2][3] This covalent attachment creates a chiral environment that directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity.[1][4] Following the desired transformation, the auxiliary is cleaved from the product and can often be recovered and reused, a key feature for its practical application.[1][] The effectiveness of a chiral auxiliary is judged on several criteria: it must be readily available in high enantiomeric purity, easy to attach and remove under mild conditions, and capable of inducing a high degree of stereocontrol.[]

This guide provides a comprehensive overview of the principles and applications of chiral auxiliaries in asymmetric synthesis, with a focus on some of the most successful and widely utilized examples.

General Principle and Workflow

The use of a chiral auxiliary in asymmetric synthesis follows a well-defined three-step process:

-

Attachment: The chiral auxiliary is covalently attached to a prochiral substrate molecule.[4][6]

-

Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction (e.g., alkylation, aldol reaction) where the auxiliary sterically or electronically biases the approach of the incoming reagent, leading to the preferential formation of one diastereomer.[4][7]

-

Cleavage: The chiral auxiliary is removed from the newly functionalized and stereochemically defined product, which can then be carried forward in a synthesis.[2][6]

Prominent Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have been developed and have seen widespread use in organic synthesis.[8] This section will detail three of the most influential: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

Evans' Oxazolidinones

Developed by David A. Evans in the early 1980s, chiral oxazolidinones have become one of the most reliable and versatile classes of chiral auxiliaries.[7][9] Derived from readily available amino acids, they are particularly effective in controlling the stereochemistry of enolate alkylations and aldol reactions.[2][7]

Mechanism of Stereocontrol: The stereodirecting power of Evans' auxiliaries arises from the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring.[2][4] Upon formation of a Z-enolate, this substituent effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, thus leading to a predictable stereochemical outcome.[7][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Evans aldol ppt | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-Piperidin-2-ylmethanol from Protected Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry and drug development. Its structure is a key component in a variety of biologically active compounds. The synthesis of enantiomerically pure (S)-piperidin-2-ylmethanol is of significant interest, and a common strategy involves the deprotection of readily available N-protected precursors. This document provides detailed application notes and protocols for the synthesis of (S)-piperidin-2-ylmethanol from N-Boc and N-Cbz protected precursors, summarizing quantitative data and outlining experimental procedures.

Synthetic Strategies Overview

The primary routes to (S)-piperidin-2-ylmethanol involve the removal of a nitrogen-protecting group from a suitable precursor. The most common protecting groups employed for this purpose are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice of protecting group and deprotection method depends on the overall synthetic strategy, including the presence of other functional groups in the molecule and desired reaction conditions.

-

N-Boc Deprotection: The Boc group is typically removed under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are commonly used.

-

N-Cbz Deprotection: The Cbz group is most frequently cleaved by catalytic hydrogenolysis. This method is highly efficient and proceeds under mild conditions, making it compatible with a wide range of functional groups. Alternative methods include transfer hydrogenation and cleavage under strong acidic conditions.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for the deprotection of N-Boc and N-Cbz protected precursors to yield piperidin-2-ylmethanol. While the data may not exclusively be for the (S)-enantiomer, the reaction conditions and yields are directly applicable.

Table 1: N-Boc Deprotection Methods

| Method | Reagents and Conditions | Reaction Time | Typical Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | TFA, Dichloromethane (DCM), 0 °C to room temperature | 1 - 4 hours | >95 | [1] |

| Hydrochloric Acid (HCl) | 4M HCl in Dioxane, room temperature | 1 - 3 hours | High | [1] |

| Oxalyl Chloride | Oxalyl chloride, Methanol (MeOH), room temperature | 1 - 4 hours | up to 90 | |

| p-Toluenesulfonic Acid (p-TsOH) | p-TsOH·H₂O, solvent-free ball milling, room temperature | 10 minutes | Quantitative |

Table 2: N-Cbz Deprotection Methods

| Method | Reagents and Conditions | Reaction Time | Typical Yield (%) | Reference |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C, Ethyl Acetate, room temperature, 1 atm | 4 hours | High | |

| Transfer Hydrogenation | 5% Pd/C, MeOH, 60 °C, H₂ (atmospheric) | 40 hours | Not specified | |

| Sodium Borohydride/Pd-C | 10% Pd/C, NaBH₄, Methanol (MeOH), room temperature | 3 - 10 minutes | High | |

| Aluminum Chloride/HFIP | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), room temperature | 2 - 16 hours | High | |

| Isopropanol Hydrochloride | IPA·HCl, 65-75°C | 4 hours | Not specified |

Experimental Protocols

The following are detailed protocols for the synthesis of (S)-piperidin-2-ylmethanol from its N-Boc and N-Cbz protected precursors.

Protocol 1: Synthesis of (S)-Piperidin-2-ylmethanol from (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (N-Boc Deprotection)

Materials:

-

(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield (S)-piperidin-2-ylmethanol.

Protocol 2: Synthesis of (S)-Piperidin-2-ylmethanol from (S)-benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (N-Cbz Deprotection)

Materials:

-

(S)-benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

10 wt% Palladium on activated carbon (Pd/C)

-

Ethyl acetate or Methanol

-

Hydrogen gas (H₂) source or a hydrogen donor for transfer hydrogenation

-

Celite

Procedure:

-

To a solution of (S)-benzyl 2-(hydroxymethyl)piperidine-1-carboxylate in ethyl acetate or methanol, add 10 wt% Pd/C.

-

Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature. For transfer hydrogenation, an appropriate hydrogen donor can be used instead of H₂ gas.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (S)-piperidin-2-ylmethanol. The crude product can be purified by distillation if necessary.

Mandatory Visualization

Caption: Synthetic workflow for (S)-Piperidin-2-ylmethanol.

References

Application Notes and Protocols: The Strategic Use of (S)-Piperidin-2-ylmethanol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

(S)-Piperidin-2-ylmethanol is a valuable chiral building block in the synthesis of a wide range of pharmaceutical intermediates. Its bifunctional nature, possessing both a secondary amine and a primary alcohol on a stereodefined piperidine scaffold, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the utilization of (S)-Piperidin-2-ylmethanol in the synthesis of key intermediates for active pharmaceutical ingredients (APIs), including analogues of intermediates for the neurokinin-1 (NK-1) receptor antagonist Aprepitant and the phosphodiesterase-4 (PDE-4) inhibitor Roflumilast.

Introduction to the Piperidine Scaffold in Pharmaceuticals

The piperidine ring is a prevalent structural motif in numerous natural products and FDA-approved drugs.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal scaffold for drug design, particularly for agents targeting the central nervous system (CNS).[2] The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making chiral building blocks like (S)-Piperidin-2-ylmethanol highly sought after in asymmetric synthesis.

Key Synthetic Transformations of (S)-Piperidin-2-ylmethanol

The primary alcohol and the secondary amine of (S)-Piperidin-2-ylmethanol are key functional handles for synthetic elaboration. Common transformations include N-protection, N-alkylation, and modification of the hydroxyl group.

N-Protection of (S)-Piperidin-2-ylmethanol

Protection of the secondary amine is often the first step to avoid side reactions and to control regioselectivity in subsequent transformations. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Experimental Protocol: N-Boc Protection of (S)-Piperidin-2-ylmethanol [3][4]

-

Materials:

-

(S)-Piperidin-2-ylmethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (S)-Piperidin-2-ylmethanol (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.5 eq) to the solution and stir at room temperature.

-